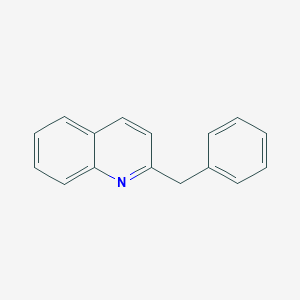

2-Benzylquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-benzylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N/c1-2-6-13(7-3-1)12-15-11-10-14-8-4-5-9-16(14)17-15/h1-11H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLVHFJHCODIQJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC3=CC=CC=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90169837 | |

| Record name | 2-Benzylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90169837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1745-77-3 | |

| Record name | 2-(Phenylmethyl)quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1745-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Benzylquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001745773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Benzylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90169837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Benzylquinoline: A Technical Overview for Researchers

CAS Number: 1745-77-3

This technical guide provides an in-depth overview of 2-Benzylquinoline, a heterocyclic aromatic organic compound. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document covers its fundamental properties, a representative synthesis protocol, and its role within relevant biological signaling pathways.

Core Properties of this compound

This compound is an isomer of quinoline with a benzyl group substitution at the second position.[1] Its chemical and physical properties are essential for its application in experimental settings. The following table summarizes its key quantitative data.

| Property | Value | Source |

| CAS Number | 1745-77-3 | [1][2][3][4][5] |

| Molecular Formula | C₁₆H₁₃N | [1][3][4] |

| Molecular Weight | 219.28 g/mol | [1][2][3] |

| Boiling Point | 352.5 °C | [1] |

| Boiling Point (Reduced Pressure) | 420.50 ± 2.50 K at 0.01 kPa | [3] |

| logP (Octanol/Water Partition Coefficient) | 3.826 | [3] |

| Water Solubility (log10WS in mol/l) | -5.14 | [3] |

| McGowan's Characteristic Volume (McVol) | 179.300 ml/mol | [3] |

| SMILES | c1ccc(Cc2ccc3ccccc3n2)cc1 | [3] |

| InChI Key | LLVHFJHCODIQJH-UHFFFAOYSA-N | [2][3][4] |

Synthesis and Experimental Protocols

The synthesis of benzylisoquinoline derivatives can be achieved through various established chemical reactions. A common approach involves the Bischler-Napieralski reaction, which is a cornerstone for the synthesis of 3,4-dihydroisoquinolines, followed by subsequent steps to achieve the desired benzylisoquinoline structure.

Representative Synthesis of a Benzylisoquinoline Derivative

The following is a representative protocol for the synthesis of a benzylisoquinoline derivative, which can be adapted for this compound. This method involves the coupling of 3,4-dihydroisoquinoline with a substituted benzyl chloride using a Grignard reagent.

Materials:

-

Magnesium turnings

-

Iodine crystals

-

1,2-dibromoethane

-

Tetrahydrofuran (THF)

-

Substituted benzyl chloride

-

3,4-dihydroisoquinoline

Methodology: [6]

-

Grignard Reagent Preparation: A mixture of magnesium turnings, a few crystals of iodine, and a few drops of 1,2-dibromoethane are stirred in anhydrous THF. The substituted benzyl chloride is then added to this mixture at -10°C to form the Grignard reagent.

-

Coupling Reaction: The prepared Grignard reagent is then added to a solution of 3,4-dihydroisoquinoline in THF at a low temperature, typically -80°C.[6]

-

Quenching and Extraction: The reaction is quenched with a suitable reagent, such as saturated ammonium chloride solution. The product is then extracted using an organic solvent.

-

Purification: The crude product is purified using standard techniques like column chromatography to yield the desired 1-(substitutedbenzyl)-1,2,3,4-tetrahydroisoquinoline.

-

Aromatization (if required): To obtain the fully aromatic quinoline ring, an oxidation step may be necessary.

This protocol provides a general framework. Researchers should optimize reaction conditions, including temperature, reaction time, and purification methods, for the specific synthesis of this compound.

Caption: A flowchart of the Grignard synthesis for benzylisoquinoline derivatives.

Biological Activity and Signaling Pathways

Isoquinoline alkaloids, including benzylisoquinoline derivatives, are known for their wide range of biological activities, making them a subject of interest in drug discovery.[7] These compounds have been reported to possess antitumor, antiviral, anti-inflammatory, and neuroprotective properties.[7][8] Their mechanism of action often involves the modulation of key cellular signaling pathways.

While specific pathways for this compound are not extensively detailed, the broader class of benzylisoquinoline alkaloids is known to interact with several critical signaling cascades:

-

MAPK/JNK Pathway: Mitogen-activated protein kinase (MAPK) pathways, including the c-Jun N-terminal kinase (JNK) cascade, are crucial in regulating cellular processes like proliferation, apoptosis, and inflammation. Some benzylisoquinoline alkaloids have been shown to modulate these pathways.[8][9]

-

NF-κB Signaling: The nuclear factor-kappa B (NF-κB) pathway is a key regulator of the inflammatory response. Inhibition of this pathway is a common mechanism for the anti-inflammatory effects of various natural products, including some isoquinoline alkaloids.[7]

-

mTOR Signaling: The mammalian target of rapamycin (mTOR) pathway is central to cell growth, proliferation, and survival. Dysregulation of this pathway is implicated in various diseases, including cancer. Certain benzylisoquinoline compounds have been found to exert their effects through the inhibition of mTOR signaling.[7]

-

PI3K/AKT Pathway: This pathway is a critical regulator of cell survival and proliferation. Some isoquinoline alkaloids have demonstrated the ability to up-regulate this pathway, contributing to their neuroprotective effects.[7]

The interaction of benzylisoquinoline alkaloids with these pathways highlights their potential as lead compounds for the development of novel therapeutics.

Caption: Interaction of benzylisoquinoline alkaloids with key cellular signaling pathways.

References

- 1. This compound | 1745-77-3 | BAA74577 | Biosynth [biosynth.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound (CAS 1745-77-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. This compound | C16H13N | CID 137191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 1745-77-3 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physical Properties of 2-Benzylquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Benzylquinoline, a heterocyclic aromatic compound, serves as a significant structural motif in medicinal chemistry and materials science. Its quinoline core, substituted with a benzyl group at the 2-position, imparts unique physicochemical characteristics that are pivotal for its application in drug design, particularly in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the core physical properties of this compound, supported by available data and generalized experimental protocols. A thorough understanding of these properties is essential for its synthesis, purification, formulation, and for predicting its behavior in biological systems.

Physicochemical Properties

The physical characteristics of this compound are summarized in the table below. These properties are crucial for predicting its solubility, membrane permeability, and overall behavior in various experimental and physiological environments.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₃N | PubChem[1] |

| Molecular Weight | 219.28 g/mol | PubChem[1] |

| Boiling Point | 352.5 °C | Not explicitly cited |

| Melting Point | Data not available | |

| Calculated XLogP3 | 4.2 | PubChem[1] |

| Appearance | Not specified | |

| CAS Number | 1745-77-3 | PubChem[1] |

Solubility Profile

Predicting the solubility of this compound is critical for its handling, formulation, and biological testing. Based on its lipophilic nature, it is expected to exhibit poor solubility in aqueous solutions and good solubility in a range of organic solvents.

| Solvent | Expected Solubility | Rationale |

| Water | Poor | High lipophilicity (XLogP3 = 4.2) and lack of significant hydrogen bonding donors. |

| Ethanol | Soluble | The presence of the polar hydroxyl group in ethanol can interact with the nitrogen atom of the quinoline ring. |

| Methanol | Soluble | Similar to ethanol, its polarity allows for favorable interactions. |

| Acetone | Soluble | A polar aprotic solvent capable of dissolving a wide range of organic compounds. |

| Chloroform | Soluble | A nonpolar organic solvent that is effective in dissolving lipophilic compounds. |

Note: The solubility data presented is qualitative and inferred from the general principles of "like dissolves like". Quantitative solubility studies are recommended for specific applications.

Spectral Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of this compound. Below is a summary of the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on both the quinoline and benzyl rings, as well as a characteristic singlet for the benzylic methylene protons. Aromatic protons typically resonate in the downfield region (δ 7.0-8.5 ppm), with the exact chemical shifts and coupling patterns depending on the substitution pattern and electronic environment. The methylene protons are expected to appear as a singlet around δ 4.0-5.0 ppm.

-

¹³C NMR: The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule. Aromatic carbons will display signals in the δ 120-160 ppm range. The benzylic carbon is expected to resonate in the aliphatic region, typically around δ 40-50 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its functional groups. Key expected peaks include:

-

C-H stretching (aromatic): ~3000-3100 cm⁻¹

-

C-H stretching (aliphatic): ~2850-3000 cm⁻¹

-

C=C and C=N stretching (aromatic rings): ~1450-1600 cm⁻¹

-

C-H bending: ~690-900 cm⁻¹ (characteristic of aromatic substitution patterns)

Mass Spectrometry

Mass spectrometry of this compound would show a molecular ion peak (M+) corresponding to its molecular weight (219.28 g/mol ). Fragmentation patterns would likely involve the loss of the benzyl group or fragments from the quinoline ring system, providing further structural confirmation.

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not widely published. Therefore, generalized and standard procedures are provided below.

Determination of Melting Point

A standard capillary melting point apparatus can be used. A small, purified sample of this compound is packed into a capillary tube and heated at a controlled rate. The temperature range over which the sample melts from a solid to a liquid is recorded as the melting point.

Determination of Boiling Point

Due to its high boiling point, distillation is the preferred method. The sample is heated in a distillation apparatus, and the temperature at which the vapor pressure of the liquid equals the atmospheric pressure is recorded as the boiling point. The temperature should remain constant during the distillation of a pure compound.

Determination of Solubility (Shake-Flask Method)

-

An excess amount of this compound is added to a known volume of the solvent of interest in a sealed flask.

-

The flask is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

-

The saturated solution is then filtered to remove any undissolved solid.

-

The concentration of this compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Synthesis of this compound

While a specific, detailed protocol for the synthesis of this compound was not found in the immediate search results, a general approach involves the reaction of a quinoline precursor with a benzylating agent. One plausible method is the reaction of 2-chloroquinoline with a benzyl Grignard reagent or a similar organometallic species.

Logical Workflow for Synthesis:

Biological Context and Signaling Pathways

The biological activities of many isoquinoline alkaloids have been reported, often involving interactions with various signaling pathways.[2] While specific pathways for this compound are not well-documented, related benzylisoquinoline alkaloids are known to modulate pathways involved in cell proliferation, apoptosis, and inflammation. For instance, some benzylisoquinoline alkaloids have been shown to influence the activity of kinases and transcription factors. Further research is required to elucidate the specific molecular targets and signaling cascades affected by this compound.

Hypothetical Signaling Pathway Involvement:

Conclusion

This technical guide has synthesized the available information on the physical properties of this compound. While core data such as molecular weight and boiling point are established, further experimental determination of properties like melting point and quantitative solubility in various solvents is necessary for a complete profile. The provided generalized experimental protocols offer a starting point for such investigations. The structural and physicochemical information presented herein is vital for researchers and scientists working on the development of this compound-based compounds for pharmaceutical and other applications. Future studies should focus on elucidating its precise biological mechanisms of action to fully realize its therapeutic potential.

References

Spectroscopic Analysis of 2-Benzylquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-Benzylquinoline (C₁₆H₁₃N), a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. The following sections detail its mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy characteristics. Detailed experimental protocols are provided to guide researchers in obtaining and interpreting spectral data.

Spectroscopic Data Summary

Mass Spectrometry (MS)

Mass spectrometry of this compound provides key information about its molecular weight and fragmentation pattern. The electron ionization mass spectrum is available from the NIST Mass Spectrometry Data Center.[1]

Table 1: Electron Ionization Mass Spectrometry Data for this compound [1]

| Mass-to-Charge Ratio (m/z) | Relative Abundance (%) | Proposed Fragment Assignment |

| 219 | 100.0 | [M]⁺ (Molecular Ion) |

| 218 | 95.5 | [M-H]⁺ |

| 142 | 19.8 | [M-C₆H₅]⁺ (Loss of phenyl radical) |

| 128 | 17.5 | [Quinoline]⁺ |

| 116 | 13.6 | Further fragmentation |

| 91 | 12.5 | [C₇H₇]⁺ (Tropylium ion) |

| 89 | 10.2 | Further fragmentation |

Data Source: NIST Mass Spectrometry Data Center[1]

The base peak at m/z 219 corresponds to the molecular ion [M]⁺, confirming the molecular weight of 219.28 g/mol . The prominent peak at m/z 218 indicates the facile loss of a hydrogen atom to form a stable cation. The fragment at m/z 91 is characteristic of a benzyl group, corresponding to the stable tropylium ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental NMR data for this compound is not widely available in public spectral databases. However, the expected chemical shifts for both ¹H and ¹³C nuclei can be predicted based on the chemical environment of the atoms within the molecule's quinoline and benzyl moieties.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (Quinoline ring) | 7.5 - 8.5 | Multiplets |

| Aromatic (Benzyl ring) | 7.2 - 7.4 | Multiplets |

| Methylene (-CH₂-) | ~ 4.3 | Singlet |

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-N (Quinoline) | 150 - 162 |

| Aromatic C-H / C-C (Quinoline) | 120 - 148 |

| Aromatic C-H / C-C (Benzyl) | 126 - 140 |

| Methylene (-CH₂-) | 40 - 45 |

Infrared (IR) Spectroscopy

An experimental IR spectrum for this compound is not publicly cataloged. The predicted characteristic absorption bands are based on the functional groups present in the molecule.

Table 4: Predicted IR Absorption Bands for this compound

| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Methylene C-H | Stretch | 2850 - 2960 | Medium |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Strong |

| C=N (in quinoline) | Stretch | 1600 - 1650 | Medium |

| Aromatic C-H | Bend (out-of-plane) | 690 - 900 | Strong |

Experimental Protocols

The following sections provide detailed methodologies for acquiring NMR, IR, and MS spectra for a solid organic compound such as this compound.

NMR Spectroscopy Protocol (¹H and ¹³C)

-

Sample Preparation :

-

Accurately weigh 5-10 mg of the this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. To ensure complete dissolution, the vial may be gently warmed or sonicated.

-

Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

-

For a reference standard, ensure the solvent contains Tetramethylsilane (TMS, 0 ppm).

-

-

Instrument Setup :

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve maximum homogeneity, which is indicated by a sharp and symmetrical lock signal. This process is often automated.

-

Tune and match the probe for both the ¹H and ¹³C frequencies to maximize signal-to-noise.

-

-

Data Acquisition :

-

¹H NMR : Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. A small number of scans (e.g., 8 or 16) is usually sufficient.

-

¹³C NMR : Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, more scans are required (e.g., 128 to 1024 or more, depending on sample concentration). A larger pulse angle (e.g., 45°) and a longer relaxation delay (e.g., 2-5 seconds) may be necessary to observe all carbon signals, especially quaternary carbons.

-

-

Data Processing :

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) data.

-

Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm (for ¹H) or the CDCl₃ solvent peak to 77.16 ppm (for ¹³C).

-

Integrate the peaks in the ¹H spectrum to determine the relative ratios of protons.

-

Pick and label the peaks in both spectra.

-

Infrared (IR) Spectroscopy Protocol

For a solid sample like this compound, the thin solid film method is common.

-

Sample Preparation :

-

Place a small amount (approx. 10-20 mg) of the solid sample into a small test tube or vial.

-

Add a few drops of a volatile solvent in which the compound is soluble (e.g., methylene chloride or acetone) to dissolve the solid completely.

-

Place one drop of this solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely in a fume hood, leaving a thin, even film of the solid sample on the plate.

-

-

Data Acquisition :

-

Place the salt plate into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty beam path.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

-

If the peaks are too intense (saturated), clean the plate and prepare a more dilute film. If peaks are too weak, add another drop of the solution to the plate and re-run the spectrum.

-

-

Data Processing :

-

Label the significant absorption peaks (in cm⁻¹) on the spectrum.

-

Correlate the observed absorption bands with specific functional groups in the molecule.

-

Mass Spectrometry (MS) Protocol

Electron Ionization (EI) is a standard method for analyzing small, volatile organic molecules.

-

Sample Introduction :

-

Introduce a small amount of the sample into the instrument, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC-MS).

-

For a direct insertion probe, the sample is heated in a high-vacuum source chamber until it vaporizes.

-

-

Ionization :

-

The gaseous sample molecules are bombarded with a high-energy beam of electrons (typically 70 eV).

-

This bombardment ejects an electron from the molecule, forming a positively charged radical cation known as the molecular ion (M⁺).

-

-

Fragmentation and Analysis :

-

The high energy of the molecular ion causes it to fragment into smaller, characteristic charged and neutral pieces.

-

The positively charged ions are accelerated by an electric field into a mass analyzer.

-

The mass analyzer, typically a quadrupole or a magnetic sector, separates the ions based on their mass-to-charge (m/z) ratio.

-

-

Detection and Data Processing :

-

An electron multiplier detector records the abundance of ions at each m/z value.

-

The resulting data is plotted as a mass spectrum, showing the relative abundance of each ion versus its m/z ratio. The most intense peak is designated as the base peak and assigned a relative abundance of 100%.

-

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis and structural elucidation of a chemical compound like this compound.

References

Solubility Profile of 2-Benzylquinoline: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Benzylquinoline is a heterocyclic aromatic compound with a molecular formula of C₁₆H₁₃N and a molecular weight of 219.28 g/mol .[1] Its structural features, comprising a quinoline core and a benzyl substituent, make it a molecule of interest in medicinal chemistry and materials science. Understanding the solubility of this compound in common laboratory solvents is a critical prerequisite for its application in various research and development activities, including chemical synthesis, formulation development, and biological screening assays. This technical guide provides a comprehensive overview of the solubility of this compound, including theoretical and experimental considerations, detailed methodologies for solubility determination, and a summary of its anticipated solubility in a range of common solvents.

Predicted Water Solubility

Illustrative Solubility Data

Due to the limited availability of specific quantitative solubility data for this compound, the following table presents an illustrative summary of its expected solubility in common laboratory solvents. This data is based on general principles of "like dissolves like" and the known properties of similar organic compounds. Researchers should experimentally verify these values for their specific applications.

| Solvent Name | Solvent Type | Predicted Solubility at 25°C (mg/mL) |

| Water | Polar Protic | < 0.01 |

| Ethanol | Polar Protic | 10 - 50 |

| Methanol | Polar Protic | 5 - 25 |

| Acetone | Polar Aprotic | > 100 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 100 |

| Dichloromethane (DCM) | Non-polar | > 100 |

| Chloroform | Non-polar | > 100 |

| Toluene | Non-polar | 50 - 100 |

| Hexane | Non-polar | < 1 |

Disclaimer: The data in this table is illustrative and intended for guidance only. Actual solubility values may vary depending on experimental conditions such as temperature, purity of the compound and solvent, and the method of measurement.

Experimental Protocols for Solubility Determination

Accurate determination of a compound's solubility is crucial for reliable experimental outcomes. The following are detailed methodologies for two widely accepted methods for determining the solubility of organic compounds like this compound.

Shake-Flask Method (Thermodynamic Solubility)

The shake-flask method is considered the "gold standard" for determining thermodynamic or equilibrium solubility.[3] It measures the concentration of a solute in a saturated solution that is in equilibrium with the solid form of the compound.

Methodology:

-

Preparation of Supersaturated Solution: An excess amount of solid this compound is added to a known volume of the selected solvent in a sealed vial or flask. The amount of excess solid should be sufficient to ensure that a saturated solution is formed, but not so much that it significantly alters the volume of the solvent.

-

Equilibration: The mixture is agitated (e.g., using a shaker or stirrer) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution. This is typically achieved by centrifugation followed by filtration of the supernatant through a fine-pore filter (e.g., 0.22 µm).

-

Quantification: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry (MS).

-

Calibration: A calibration curve is generated using standard solutions of this compound of known concentrations to accurately quantify the concentration in the experimental sample.

High-Performance Liquid Chromatography (HPLC) Method (Kinetic and Thermodynamic Solubility)

HPLC is a versatile and widely used technique for solubility determination, offering both speed and accuracy.[4][5] It can be adapted for both kinetic and thermodynamic solubility measurements.

Methodology for Kinetic Solubility:

-

Stock Solution Preparation: A high-concentration stock solution of this compound is prepared in a highly solubilizing solvent, typically DMSO.

-

Serial Dilution: The stock solution is serially diluted in the aqueous buffer or solvent of interest.

-

Precipitation Observation: The dilutions are observed for the formation of a precipitate. The concentration at which precipitation is first observed provides an estimate of the kinetic solubility. For more precise measurements, the solutions can be filtered or centrifuged, and the concentration of the solute in the supernatant is measured.[6]

-

HPLC Analysis: The concentration of the dissolved compound in the clear filtrate or supernatant is quantified by HPLC.[4] This involves injecting a known volume of the sample onto an appropriate HPLC column and measuring the peak area, which is then compared to a standard calibration curve.

Methodology for Thermodynamic Solubility using HPLC:

This method follows the same principles as the shake-flask method for sample preparation and equilibration. The key difference lies in the quantification step, where HPLC is used to determine the concentration of the dissolved compound in the saturated solution.

Logical Workflow for Solubility Screening

The following diagram illustrates a typical workflow for screening the solubility of a compound like this compound in various solvents.

Caption: A logical workflow for determining the solubility of this compound.

Conclusion

References

- 1. This compound | C16H13N | CID 137191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (CAS 1745-77-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. tandfonline.com [tandfonline.com]

- 4. pharmaguru.co [pharmaguru.co]

- 5. researchgate.net [researchgate.net]

- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

Synthesis of 2-Benzylquinoline: A Technical Overview

This guide provides an in-depth overview of the primary synthetic routes for 2-benzylquinoline, a heterocyclic compound of interest in medicinal chemistry and materials science. The document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental methodologies, comparative data, and mechanistic diagrams for the most relevant synthetic strategies.

Friedländer Annulation

The Friedländer synthesis is a classical and highly effective method for constructing the quinoline scaffold.[1][2] The reaction involves an acid- or base-catalyzed condensation between a 2-aminoaryl aldehyde or ketone and a compound possessing an active α-methylene group, followed by a cyclodehydration reaction.[2] For the synthesis of this compound, this involves the reaction of 2-aminobenzaldehyde with a suitable benzyl ketone, such as benzyl methyl ketone (phenyl-2-propanone).

Reaction Scheme

The overall transformation proceeds as follows: 2-aminobenzaldehyde reacts with benzyl methyl ketone, typically under basic or acidic conditions, to form 2-benzyl-3-methylquinoline. If phenylacetaldehyde were used in place of benzyl methyl ketone, the primary product would be this compound. The reaction with a benzylic ketone is a common variation.[3]

Logical Workflow: Friedländer Synthesis

Caption: General workflow for the Friedländer synthesis of a this compound derivative.

Experimental Protocol (General Procedure)

A general procedure for the base-catalyzed Friedländer synthesis is as follows. Note: This is a representative protocol and may require optimization for specific substrates.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminobenzaldehyde (1.0 mmol) and benzyl methyl ketone (1.1 mmol) in ethanol (10 mL).

-

Catalyst Addition: Add a catalytic amount of a base, such as potassium hydroxide (KOH) or sodium ethoxide (NaOEt) (e.g., 0.2 mmol).

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

-

Workup: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

-

Purification: Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the desired 2-benzyl-3-methylquinoline.

Quantitative Data Summary: Friedländer Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature | Time (h) | Yield (%) |

| 2-Aminobenzaldehyde | Benzyl Methyl Ketone | KOH (aq) | Ethanol | Reflux | 4-6 | 75-85 |

| 2-Aminobenzophenone | Ethyl Phenylacetate | NaOEt | Ethanol | Reflux | 5 | ~80 |

| 2-Nitrobenzaldehyde* | Benzyl Ketones | Fe/AcOH | Acetic Acid | 110 °C | 2-4 | 60-95 |

*Note: In this modified "domino" reaction, the 2-nitrobenzaldehyde is reduced in situ to 2-aminobenzaldehyde by iron in acetic acid before undergoing the Friedländer cyclization.[3]

Functionalization of 2-Methylquinoline

An alternative and highly practical route to this compound starts from the readily available precursor 2-methylquinoline (quinaldine). This two-step process involves an initial condensation with benzaldehyde to form an intermediate, followed by the reduction of a carbon-carbon double bond.

Overall Workflow: 2-Methylquinoline Functionalization

Caption: Two-step synthesis of this compound from 2-methylquinoline.

Step A: Condensation to 2-Styrylquinoline

This step involves the condensation of 2-methylquinoline with benzaldehyde. The reaction is often performed in acetic anhydride, which acts as both the solvent and a dehydrating agent.[4] Alternatively, Lewis acids like zinc chloride can be used, sometimes under microwave irradiation to accelerate the reaction.[5]

Experimental Protocol (Acetic Anhydride Method):

-

Reaction Setup: Combine 2-methylquinoline (1.0 mmol) and benzaldehyde (1.1 mmol) in acetic anhydride (5 mL) in a flask equipped with a reflux condenser.

-

Reaction: Heat the mixture to 130-140 °C for several hours. The reaction can be monitored by TLC.[4]

-

Workup: After cooling, pour the reaction mixture into a beaker of cold water or a dilute base solution (e.g., sodium bicarbonate) to hydrolyze the excess acetic anhydride.

-

Purification: Extract the product with a suitable organic solvent (e.g., dichloromethane). Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate. The crude 2-styrylquinoline can be purified by recrystallization or column chromatography.

Step B: Reduction to this compound

The styryl double bond in 2-styrylquinoline is readily reduced to a single bond via catalytic hydrogenation to yield the final product, this compound.

Experimental Protocol (Catalytic Hydrogenation):

-

Reaction Setup: Dissolve 2-styrylquinoline (1.0 mmol) in a solvent such as ethanol or ethyl acetate in a hydrogenation vessel.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol %).

-

Reaction: Subject the mixture to a hydrogen atmosphere (from a balloon or a Parr hydrogenator) at room temperature and atmospheric or slightly elevated pressure.

-

Workup: Once the reaction is complete (monitored by TLC or disappearance of hydrogen uptake), filter the mixture through a pad of Celite to remove the Pd/C catalyst.

-

Purification: Wash the Celite pad with the reaction solvent. Combine the filtrates and remove the solvent under reduced pressure to yield this compound, which can be further purified if necessary.

Quantitative Data Summary: Functionalization Route

Step A: Condensation

| Reagents | Catalyst/Solvent | Temperature | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Methylquinoline, Benzaldehyde | Acetic Anhydride | 130 °C | 4-8 | Moderate to Good | [4] |

| 2-Methylquinoline, Benzaldehyde | Zinc Chloride (solvent-free) | MW Irradiation | 5-15 min | Good to Excellent |[5] |

Step B: Reduction

| Substrate | Catalyst | Solvent | Pressure | Temperature | Yield (%) |

|---|

| 2-Styrylquinoline | 10% Pd/C | Ethanol | 1 atm H₂ | Room Temp. | >95 (Typical) |

Other Potential Synthetic Routes

Doebner-von Miller Reaction

The Doebner-von Miller reaction is another classical method that synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds.[6][7] The unsaturated carbonyl is often generated in situ. To produce a 2-benzyl substituted quinoline, one could theoretically use an aniline and an α,β-unsaturated aldehyde or ketone derived from phenylacetone. The reaction proceeds via a conjugate addition of the aniline, followed by cyclization and oxidation.[8] While plausible, this route is often less regioselective and may produce complex mixtures compared to the Friedländer synthesis for this specific target.

Reaction Mechanism: Doebner-von Miller Synthesis

Caption: General mechanism of the Doebner-von Miller quinoline synthesis.

Modern Catalytic Methods

Recent advances in organic synthesis have introduced direct C-H activation as a powerful tool. Rhodium(I)-catalyzed ortho-alkylation of N-heterocycles like quinoline has been demonstrated, which could potentially be adapted for direct benzylation.[9] These methods offer high atom economy but may require specialized catalysts and optimization to control selectivity and prevent N-alkylation, which forms quinolinium salts.[10]

Comparative Summary

| Method | Starting Materials | Key Features | Advantages | Disadvantages |

| Friedländer Annulation | 2-Aminoaryl aldehyde/ketone, Benzyl ketone | Convergent, single-step cyclization | High efficiency, good control over substitution pattern | Availability of substituted 2-aminobenzaldehydes can be limited[2][3] |

| Functionalization | 2-Methylquinoline, Benzaldehyde | Two-step sequence: condensation then reduction | Readily available starting materials, reliable reactions | Two separate synthetic steps required |

| Doebner-von Miller | Aniline, α,β-Unsaturated carbonyl | One-pot reaction under strong acid | Uses simple starting materials | Can lack regioselectivity, harsh reaction conditions[6][11] |

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Condensation of 2-methylquinoline with benzaldehydes in acetic anhydride - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 7. iipseries.org [iipseries.org]

- 8. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Rh(I)-Catalyzed Alkylation of Quinolines and Pyridines via C-H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

The Friedländer Synthesis of 2-Benzylquinoline: A Mechanistic and Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedländer synthesis, a classic condensation reaction, provides a versatile and direct route to the quinoline scaffold, a privileged heterocyclic motif in medicinal chemistry and materials science.[1] First described by Paul Friedländer in 1882, the reaction typically involves the cyclocondensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing an α-methylene group, under either acidic or basic catalysis.[1][2] The resulting quinoline derivatives are of significant interest due to their presence in numerous natural products and their exhibition of a wide range of pharmacological activities.

This technical guide offers an in-depth exploration of the Friedländer synthesis, with a specific focus on the mechanism for preparing 2-benzylquinoline. The synthesis of this compound proceeds via the reaction of 2-aminobenzaldehyde with benzyl methyl ketone. This document provides a detailed examination of the reaction pathways, generalized experimental protocols, and a summary of relevant quantitative data to aid researchers in the application of this important synthetic transformation.

Core Reaction Mechanism

The synthesis of this compound from 2-aminobenzaldehyde and benzyl methyl ketone can proceed through two primary, equally viable mechanistic pathways, contingent on the specific reaction conditions employed.[3]

Pathway A: The Aldol Condensation Route

In this pathway, the reaction is initiated by an aldol condensation between 2-aminobenzaldehyde and benzyl methyl ketone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the final quinoline product.[2]

-

Aldol Addition: The enolate of benzyl methyl ketone, formed under basic or acidic conditions, attacks the carbonyl carbon of 2-aminobenzaldehyde to form an aldol adduct.

-

Dehydration (Crotonization): The aldol adduct readily dehydrates to form an α,β-unsaturated carbonyl intermediate.[3]

-

Intramolecular Cyclization (Iminium Ion Formation): The amino group attacks the ketone carbonyl, leading to a cyclized intermediate.

-

Aromatization: A final dehydration step results in the formation of the aromatic quinoline ring system, yielding this compound.[4]

Pathway B: The Schiff Base Formation Route

Alternatively, the reaction can commence with the formation of a Schiff base (imine) between the 2-aminobenzaldehyde and the amino group of a second molecule, or more directly, between the amino group of 2-aminobenzaldehyde and the ketone. This is then followed by an intramolecular aldol-type reaction.[3]

-

Schiff Base Formation: The amino group of 2-aminobenzaldehyde reacts with the carbonyl of benzyl methyl ketone to form a Schiff base intermediate.

-

Intramolecular Aldol-Type Reaction: The enolate of the ketone moiety then attacks the aldehyde carbonyl in an intramolecular fashion.

-

Cyclization and Dehydration: The resulting intermediate undergoes cyclization and subsequent dehydration to afford this compound.

Caption: Mechanistic pathways for the Friedländer synthesis of this compound.

Experimental Protocols

While a specific, optimized protocol for the synthesis of this compound is not extensively detailed in the literature, several general methods for the Friedländer synthesis can be adapted. The choice of catalyst and reaction conditions can significantly influence reaction times and yields. Common catalysts include acids (e.g., HCl, p-toluenesulfonic acid) and bases (e.g., NaOH, KOH).[2][5]

General Protocol 1: Conventional Acid-Catalyzed Synthesis

This protocol is based on a conventional heating method under acidic conditions.[5]

Materials:

-

2-Aminobenzaldehyde (1.0 mmol)

-

Benzyl methyl ketone (1.1 mmol)

-

Ethanol (10 mL)

-

Concentrated Hydrochloric Acid (catalytic amount, ~2-3 drops)

-

Saturated Sodium Bicarbonate solution

-

Ethyl Acetate

-

Brine

-

Anhydrous Sodium Sulfate

Procedure:

-

In a round-bottom flask, dissolve 2-aminobenzaldehyde in ethanol.

-

Add benzyl methyl ketone to the solution.

-

Add a catalytic amount of concentrated hydrochloric acid.

-

Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

General Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can often accelerate the reaction, leading to shorter reaction times and potentially higher yields.

Materials:

-

2-Aminobenzaldehyde (1.0 mmol)

-

Benzyl methyl ketone (1.1 mmol)

-

Acetic Acid (5 mL)

-

Saturated Sodium Bicarbonate solution

-

Dichloromethane (DCM)

Procedure:

-

In a microwave-safe vessel, combine 2-aminobenzaldehyde and benzyl methyl ketone in acetic acid.

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture at a suitable temperature and time (e.g., 120 °C for 10-20 minutes).

-

After cooling, carefully neutralize the acetic acid with a saturated sodium bicarbonate solution.

-

Extract the product with DCM (3 x 10 mL).

-

Combine the organic layers and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography.

Caption: A generalized experimental workflow for the Friedländer synthesis.

Quantitative Data Summary

| 2-Aminoaryl Carbonyl | α-Methylene Compound | Catalyst/Conditions | Solvent | Time | Yield (%) | Reference |

| 2-Aminobenzophenone | Ethyl acetoacetate | HCl (cat.), Reflux | Ethanol | 4 h | - | [5] |

| 2-Aminobenzaldehyde | Various ketones | None, 70°C | Water | 3 h | up to 97 | - |

| 2-Nitrobenzaldehydes | Active methylene compounds | Fe/AcOH | Acetic Acid | - | High | [4] |

| 2-Aminoacetophenone | Acetylacetone | Hf-UiO-66, 80°C | - | 3 h | Quantitative | - |

| 2-Aminobenzophenone | Ketones | Choline chloride-zinc chloride | - | - | Excellent | - |

Note: The table presents data for analogous Friedländer reactions to provide context for potential reaction conditions and expected yields. Optimization would be required for the specific synthesis of this compound.

Conclusion

The Friedländer synthesis remains a cornerstone for the construction of the quinoline ring system. The synthesis of this compound from 2-aminobenzaldehyde and benzyl methyl ketone is a straightforward application of this methodology. While two primary mechanistic pathways are plausible, the choice of reaction conditions, particularly the catalyst and solvent, will ultimately govern the efficiency of the transformation. The provided generalized protocols for conventional heating and microwave-assisted synthesis offer robust starting points for the development of an optimized procedure. The adaptability of the Friedländer synthesis to various energy inputs and catalytic systems underscores its continued relevance and utility in modern organic and medicinal chemistry. Further research into catalyst development and reaction condition optimization for specific derivatives like this compound will continue to enhance the efficiency and applicability of this venerable reaction.

References

Synthesis of 2-Benzylquinoline via the Pfitzinger Reaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-benzylquinoline, a valuable scaffold in medicinal chemistry, utilizing the Pfitzinger reaction followed by a decarboxylation step. This document provides a comprehensive overview of the reaction mechanism, detailed experimental protocols, and quantitative data to support researchers in the fields of organic synthesis and drug development.

Introduction

The Pfitzinger reaction, a cornerstone in heterocyclic chemistry, offers a robust method for the synthesis of quinoline-4-carboxylic acids from the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group under basic conditions.[1][2][3][4] The resulting quinoline core is a privileged structure found in numerous pharmacologically active compounds. This guide focuses on the synthesis of this compound, which involves a two-step process: the Pfitzinger reaction of isatin with benzyl methyl ketone to form 2-benzyl-3-methylquinoline-4-carboxylic acid, followed by its decarboxylation.

Reaction Mechanism and Workflow

The synthesis of this compound proceeds through two key stages: the Pfitzinger reaction to construct the quinoline-4-carboxylic acid intermediate, and a subsequent decarboxylation to yield the final product.

Pfitzinger Reaction Mechanism

The Pfitzinger reaction commences with the base-catalyzed hydrolysis of the amide bond in isatin, leading to the formation of a keto-acid intermediate. This intermediate then undergoes condensation with the carbonyl group of benzyl methyl ketone to form an imine, which tautomerizes to an enamine. Subsequent intramolecular cyclization and dehydration yield the substituted quinoline-4-carboxylic acid.[2]

Overall Synthetic Workflow

The overall synthetic pathway from isatin to this compound is depicted in the workflow diagram below.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of the intermediate 2-benzyl-3-methylquinoline-4-carboxylic acid and its subsequent decarboxylation to this compound.

Pfitzinger Synthesis of 2-Benzyl-3-methylquinoline-4-carboxylic acid

This protocol is adapted from established procedures for the Pfitzinger reaction of isatin with ketones.[5]

Materials:

-

Isatin

-

Benzyl methyl ketone (1-phenyl-2-propanone)

-

Potassium hydroxide (KOH)

-

Ethanol (95%)

-

Water (deionized)

-

Hydrochloric acid (HCl) or Acetic acid (for acidification)

-

Diethyl ether (for washing)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide (35 mmol) in a 20% aqueous ethanol solution (50 mL).

-

To this basic solution, add isatin (14 mmol) and benzyl methyl ketone (16.5 mmol).

-

Heat the reaction mixture to reflux (approximately 80-90 °C) with continuous stirring for 18-36 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction, allow the mixture to cool to room temperature.

-

Remove the bulk of the ethanol by rotary evaporation.

-

Dissolve the residue in a minimum amount of water and wash the aqueous solution with diethyl ether (2 x 20 mL) to remove any unreacted benzyl methyl ketone.

-

Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid or acetic acid to a pH of 4-5 to precipitate the product.

-

Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry to afford the crude 2-benzyl-3-methylquinoline-4-carboxylic acid.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Decarboxylation of 2-Benzyl-3-methylquinoline-4-carboxylic acid

This protocol is based on the copper-catalyzed decarboxylation of aromatic carboxylic acids.[6]

Materials:

-

2-Benzyl-3-methylquinoline-4-carboxylic acid

-

Quinoline (solvent)

-

Copper(I) oxide (Cu₂O) or Copper powder

-

Nitrogen gas supply

Procedure:

-

In a round-bottom flask equipped for heating under a nitrogen atmosphere, combine the 2-benzyl-3-methylquinoline-4-carboxylic acid and a catalytic amount of copper(I) oxide or copper powder.

-

Add quinoline as the solvent.

-

Heat the reaction mixture to 180-200 °C under a continuous, slow stream of nitrogen. The reaction progress can be monitored by observing the cessation of carbon dioxide evolution.

-

Maintain the temperature until the decarboxylation is complete. The reaction time can vary, but typically proceeds to completion within a few hours.

-

After cooling, the reaction mixture can be worked up by dissolving it in a suitable organic solvent and washing with dilute acid to remove the quinoline solvent.

-

The crude this compound can then be purified by column chromatography or distillation under reduced pressure.

Quantitative Data

The following table summarizes typical quantitative data for the Pfitzinger reaction and decarboxylation. Please note that yields can vary depending on the specific reaction conditions and the purity of the starting materials.

| Parameter | Pfitzinger Reaction (Synthesis of 2-Aryl/Alkylquinoline-4-carboxylic acid) | Decarboxylation (Copper-Quinoline Method) |

| Reactants | Isatin, Carbonyl Compound (e.g., Benzyl Methyl Ketone) | 2-Substituted-quinoline-4-carboxylic acid |

| Solvent | Aqueous Ethanol | Quinoline |

| Catalyst/Base | Potassium Hydroxide | Copper(I) oxide or Copper powder |

| Temperature | 80-90 °C | 180-200 °C |

| Reaction Time | 18-36 hours | 1-3 hours |

| Typical Yield | 60-85% | >90% (for CO₂ evolution) |

| References | [1][5] | [6] |

Mandatory Visualization

Pfitzinger Reaction Mechanism for 2-Benzyl-3-methylquinoline-4-carboxylic Acid Synthesis

References

- 1. Sciencemadness Discussion Board - The Pfitzinger Reaction - Powered by XMB 1.9.11 [sciencemadness.org]

- 2. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 3. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 4. Pfitzinger Reaction [drugfuture.com]

- 5. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

- 6. datapdf.com [datapdf.com]

The Genesis of 2-Benzylquinoline: An In-depth Technical Guide on its Discovery and History

For Immediate Release

A comprehensive technical guide detailing the discovery and historical development of 2-Benzylquinoline has been compiled for researchers, scientists, and professionals in drug development. This whitepaper traces the origins of this significant heterocyclic compound, from its theoretical conception within the framework of classical organic reactions to its eventual synthesis and characterization.

Discovery and First Synthesis

The precise moment of discovery for this compound is not marked by a singular, celebrated event but rather emerged from the foundational work on quinoline synthesis in the late 19th century. The intellectual groundwork was laid by chemists such as Zdenko Hans Skraup, Oscar Döbner, and Wilhelm von Miller, whose development of reactions for quinoline synthesis, like the Doebner-von Miller reaction, created the chemical language and toolkit necessary for constructing such molecules. While their initial publications focused on simpler quinoline derivatives, the versatility of these methods suggested the potential for a wide array of substituted quinolines.

Historical chemical literature, particularly the German journal Berichte der deutschen chemischen Gesellschaft, was instrumental in disseminating these new synthetic methods. Although a specific "discovery" paper for this compound is not readily apparent, its synthesis was a logical extension of these early pioneering works. The compound, also historically referred to as "Phenylchinaldin," would have been synthesized by reacting aniline with an α,β-unsaturated carbonyl compound bearing a benzyl group, a variation of the Doebner-von Miller reaction.

Historical Development of Synthetic Methods

The primary historical route to this compound and its derivatives has been through variations of established named reactions for quinoline synthesis.

The Doebner-von Miller Reaction

The Doebner-von Miller reaction, first described in the 1880s, provides a general method for synthesizing quinolines by reacting an aniline with an α,β-unsaturated aldehyde or ketone in the presence of a strong acid. For the synthesis of this compound, the required α,β-unsaturated carbonyl compound would be benzylideneacetone or a similar precursor.

Experimental Protocol: Synthesis of this compound via a Doebner-von Miller Type Reaction (Hypothetical Reconstruction)

-

Reagents: Aniline, Benzylideneacetone, Hydrochloric Acid, Nitrobenzene.

-

Procedure:

-

A mixture of aniline (1 mole) and concentrated hydrochloric acid (2.5 moles) is prepared in a round-bottom flask equipped with a reflux condenser.

-

Benzylideneacetone (0.5 moles) is added gradually to the stirred mixture.

-

Nitrobenzene (0.6 moles), serving as an oxidizing agent, is then added.

-

The reaction mixture is heated to reflux for several hours.

-

After cooling, the excess nitrobenzene is removed by steam distillation.

-

The remaining acidic solution is made strongly alkaline with sodium hydroxide.

-

The liberated crude this compound, an oily layer, is separated.

-

Purification is achieved by fractional distillation under reduced pressure.

-

The Combes Quinoline Synthesis

Another classical method applicable to the synthesis of substituted quinolines is the Combes synthesis, first reported in 1888. This reaction involves the condensation of an aniline with a β-diketone in the presence of an acid catalyst. To synthesize this compound via this route, a β-diketone containing a benzyl group would be required.

Logical Relationship of Synthesis

The following diagram illustrates the logical flow of the Doebner-von Miller synthesis for this compound.

Historical Characterization and Data

Early characterization of this compound would have relied on classical methods of organic chemistry. The table below summarizes the kind of physicochemical data that would have been collected.

| Property | Value (Historical Data) | Method of Determination |

| Molecular Formula | C₁₆H₁₃N | Combustion Analysis |

| Molecular Weight | 219.28 g/mol | Calculation from atomic weights |

| Boiling Point | ~350-355 °C | Distillation at atmospheric pressure |

| Melting Point of Picrate | ~185-187 °C | Formation of a crystalline derivative with picric acid |

| Solubility | Insoluble in water | Observation |

| Soluble in ethanol, ether | Observation |

Early Applications and Significance

While specific early applications of pure this compound are not well-documented, the broader class of quinoline derivatives found use as antimalarials, antiseptics, and dyes. The synthesis of this compound and other substituted quinolines was crucial for structure-activity relationship studies that ultimately led to the development of more complex and effective drugs. The benzyl group, in particular, is a common motif in pharmacologically active compounds, and its incorporation into the quinoline scaffold would have been of interest to medicinal chemists of the era.

Signaling Pathways and Modern Relevance

In contemporary research, quinoline derivatives are known to interact with a multitude of biological targets. While the specific signaling pathways modulated by this compound are not extensively detailed in historical literature, modern research on similar compounds suggests potential interactions with kinase pathways, DNA, and various receptors. The diagram below represents a generalized experimental workflow for screening such a compound for biological activity, a process that has evolved significantly since the compound's initial synthesis.

This technical guide provides a window into the early history of this compound, a molecule that stands as a testament to the enduring legacy of classical organic synthesis and its foundational role in the development of modern medicinal chemistry.

An In-depth Technical Guide to 2-Benzylquinoline and its Structural Isomers for Drug Development Professionals

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline and isoquinoline scaffolds are fundamental bicyclic heterocycles that form the core of a vast array of pharmacologically active compounds. The introduction of a benzyl group to these structures gives rise to a series of structural isomers, including 2-benzylquinoline and its positional isomers (3- and 4-benzylquinoline), as well as benzylisoquinolines (e.g., 1-benzylisoquinoline). These compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities, which encompass anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of this compound and its key structural isomers, focusing on their synthesis, comparative biological activities, and potential mechanisms of action. While directly comparative studies on these specific parent isomers are limited in the literature, this document synthesizes the available data to offer a valuable resource for researchers in the field of drug discovery and development. We will delve into established synthetic protocols, present available quantitative biological data, and propose putative signaling pathways that may be modulated by these compounds, thereby providing a solid foundation for future research and development endeavors.

Introduction

Quinoline and its isomer, isoquinoline, are privileged structures in medicinal chemistry, found in numerous natural products and synthetic drugs. The benzylquinolines and benzylisoquinolines, a class of compounds characterized by a benzyl substituent on the quinoline or isoquinoline ring system, have demonstrated a broad spectrum of biological activities. This compound, along with its structural isomers such as 3- and 4-benzylquinoline and 1-benzylisoquinoline, represent foundational scaffolds for the development of novel therapeutic agents. The position of the benzyl group can significantly influence the molecule's physicochemical properties and its interaction with biological targets, leading to distinct pharmacological profiles. This guide aims to provide a detailed technical overview of these isomers, with a focus on their synthesis and biological evaluation, to aid in the rational design of new and more effective drug candidates.

Synthesis of Benzylquinoline and Benzylisoquinoline Isomers

The synthesis of the quinoline and isoquinoline core can be achieved through several classic named reactions. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Synthesis of this compound

The Doebner-von Miller reaction is a widely used method for the synthesis of quinolines, involving the reaction of an aniline with an α,β-unsaturated carbonyl compound. For the synthesis of this compound, a variation of this reaction can be employed.

Experimental Protocol: Doebner-von Miller Synthesis of a 2-Substituted Quinoline Derivative

This protocol describes a general procedure for the synthesis of a 2-methylquinoline, which can be adapted for this compound by using an appropriate α,β-unsaturated carbonyl precursor.

-

Materials: Aniline, Acetaldehyde, Hydrochloric acid, Zinc chloride.

-

Procedure:

-

Prepare a solution of aniline hydrochloride by carefully adding concentrated hydrochloric acid to aniline in an ice-water bath.

-

To this solution, slowly add acetaldehyde.

-

Introduce zinc chloride as a catalyst. The reaction is often vigorous and may require external cooling to control the temperature.

-

The reaction mixture is typically heated for several hours to ensure completion.

-

Upon completion, the mixture is cooled and neutralized with a base, such as sodium hydroxide or slaked lime.

-

The product, 2-methylquinoline (or the corresponding 2-benzyl derivative), is then isolated via steam distillation.

-

The distillate, containing the product and water, is collected. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., chloroform) to recover any dissolved product.

-

The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude product.

-

Further purification can be achieved by vacuum distillation or column chromatography.

-

Synthesis of 4-Benzylquinoline

The Friedländer synthesis is a versatile method for preparing quinolines by condensing a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. This method is particularly suitable for the synthesis of 4-substituted quinolines.

Experimental Protocol: Friedländer Synthesis of a 4-Arylquinoline Derivative

This protocol outlines a general procedure that can be adapted for the synthesis of 4-benzylquinoline.

-

Materials: 2-Aminobenzophenone (or a similar 2-aminoaryl ketone), a ketone with an α-methylene group (e.g., phenylacetone for a 2-methyl-3-phenyl-quinoline), and a catalyst (acid or base).

-

Procedure:

-

In a suitable reaction vessel, dissolve the 2-aminoaryl ketone and the α-methylene ketone in a solvent such as ethanol or toluene.

-

Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or a base (e.g., potassium hydroxide).

-

Heat the reaction mixture to reflux for a period determined by reaction monitoring (e.g., by TLC).

-

After cooling, the reaction mixture is worked up by neutralizing the catalyst and extracting the product with an organic solvent.

-

The organic extracts are dried and concentrated.

-

The crude product is purified by recrystallization or column chromatography.

-

Synthesis of 1-Benzylisoquinoline

The Bischler-Napieralski reaction is a key method for synthesizing 3,4-dihydroisoquinolines, which can then be dehydrogenated to the corresponding isoquinolines. This reaction involves the intramolecular cyclization of a β-phenylethylamide in the presence of a dehydrating agent.

Experimental Protocol: Synthesis of a 1-Benzyl-3,4-dihydroisoquinoline Derivative

This protocol provides a general method for the synthesis of the 1-benzylisoquinoline core structure.

-

Materials: N-(2-Phenylethyl)phenylacetamide, a dehydrating agent (e.g., phosphorus pentoxide, phosphorus oxychloride), and a non-polar solvent (e.g., toluene or xylene).

-

Procedure:

-

The N-(2-phenylethyl)phenylacetamide is dissolved in a dry, non-polar solvent.

-

The dehydrating agent is added portion-wise to the solution.

-

The mixture is heated to reflux for several hours.

-

After the reaction is complete, the mixture is cooled and the excess dehydrating agent is carefully quenched with ice water.

-

The mixture is made alkaline with a base (e.g., sodium hydroxide solution) and the product is extracted with an organic solvent.

-

The combined organic layers are washed, dried, and concentrated to give the crude 1-benzyl-3,4-dihydroisoquinoline.

-

Dehydrogenation to the aromatic 1-benzylisoquinoline can be achieved by heating with a catalyst such as palladium on carbon.

-

Comparative Overview of Synthetic Methodologies

| Isomer | Synthetic Method | Starting Materials | General Yields | Key Advantages | Key Disadvantages |

| This compound | Doebner-von Miller Reaction | Aniline, Benzyl-substituted α,β-unsaturated carbonyl | Moderate to Good | Utilizes readily available starting materials. | Can produce byproducts and requires harsh acidic conditions. |

| 4-Benzylquinoline | Friedländer Synthesis | 2-Aminoaryl ketone, Phenylacetone | Good to Excellent | High regioselectivity for 4-substituted products. | Requires specific 2-aminoaryl carbonyl precursors which may not be readily available. |

| 1-Benzylisoquinoline | Bischler-Napieralski Reaction | N-(2-Phenylethyl)phenylacetamide | Moderate to Good | A reliable method for the isoquinoline core. | Requires a subsequent dehydrogenation step to achieve the aromatic isoquinoline. |

Biological Activity and Quantitative Data

Benzylquinoline and benzylisoquinoline derivatives have been reported to exhibit a range of biological activities, with anticancer activity being one of the most extensively studied. The cytotoxic effects of these compounds are typically evaluated against a panel of human cancer cell lines, and the half-maximal inhibitory concentration (IC₅₀) is a key parameter used to quantify their potency.

Table of IC₅₀ Values for Representative Benzyl-substituted Quinolines and Isoquinolines

Disclaimer: The following data is compiled from multiple sources and the experimental conditions (e.g., cell lines, incubation times, assay methods) may vary. Therefore, a direct comparison of potency based on this table should be made with caution.

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference/Notes |

| 2-Arylquinoline Derivative | PC3 (Prostate) | 31.37 | Data for a 2-(3,4-methylenedioxyphenyl)quinoline derivative. |

| 2-Arylquinoline Derivative | HeLa (Cervical) | 8.3 | Data for a C-6 substituted 2-phenylquinoline derivative. |

| Benzo[c]quinoline Derivative | SR (Leukemia) | Lethality at 10 µM | Data for a specific cycloadduct of a benzo[c]quinoline. |

| N-Benzyl isoquinoline Derivative | HepG2 (Liver) | 7.42 | Data for 3,4-2H-tomentelline C, a natural N-benzyl isoquinoline alkaloid.[1] |

| 1-Phenyl-3,4-dihydroisoquinoline | Various | Active | Reported as potent tubulin polymerization inhibitors. |

| Substituted Quinoline | HCT-116 (Colon) | 15.8 - 28.2 | Data for a 2-chloro-3-substituted quinoline derivative.[2] |

Potential Mechanisms of Action and Signaling Pathways

The precise molecular mechanisms through which this compound and its simple isomers exert their biological effects are not yet fully elucidated. However, studies on structurally related and more complex benzylisoquinoline alkaloids have provided insights into potential signaling pathways that may be involved. The NF-κB and PI3K/Akt pathways are two critical signaling cascades that regulate cell survival, proliferation, and apoptosis, and are often dysregulated in cancer.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a central role in inflammation and cell survival. In many cancers, the NF-κB pathway is constitutively active, promoting cell proliferation and inhibiting apoptosis. Some benzylisoquinoline alkaloids, such as noscapine, have been shown to suppress NF-κB activation.[3] It is plausible that this compound and its isomers could also modulate this pathway.

Caption: Putative inhibition of the NF-κB signaling pathway by this compound and its isomers.

The PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another crucial regulator of cell growth, survival, and metabolism. Its aberrant activation is a common feature in many cancers. Some studies have suggested that certain quinoline and isoquinoline derivatives can inhibit this pathway.

Caption: Putative inhibition of the PI3K/Akt signaling pathway by this compound and its isomers.

Conclusion and Future Directions

This compound and its structural isomers represent a promising class of scaffolds for the development of novel therapeutic agents, particularly in the area of oncology. This technical guide has summarized the key synthetic methodologies for accessing these compounds and presented the available, albeit non-comparative, data on their biological activities. The proposed mechanisms of action, involving the potential modulation of the NF-κB and PI3K/Akt signaling pathways, offer a starting point for more detailed mechanistic studies.

A significant gap in the current literature is the lack of a systematic, comparative study of the synthesis and biological activity of the simple positional isomers of benzylquinoline and benzylisoquinoline. Such a study would be invaluable for establishing clear structure-activity relationships (SAR) and for guiding the rational design of more potent and selective drug candidates. Future research should therefore focus on:

-

The development of optimized and scalable synthetic routes for each of the key isomers.

-

A comprehensive in vitro evaluation of the cytotoxic activity of these isomers against a standardized panel of cancer cell lines.

-

In-depth mechanistic studies to confirm the modulation of the NF-κB, PI3K/Akt, and other relevant signaling pathways by these specific compounds.

By addressing these research gaps, the full therapeutic potential of the benzylquinoline and benzylisoquinoline scaffolds can be unlocked, paving the way for the development of the next generation of targeted therapies.

References

- 1. Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00023D [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Noscapine, a benzylisoquinoline alkaloid, sensitizes leukemic cells to chemotherapeutic agents and cytokines by modulating the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2-Benzylquinoline

[AN-2BQ-HPLC-2025]

Abstract

This application note presents a detailed protocol for the quantitative analysis of 2-Benzylquinoline using a reliable and robust High-Performance Liquid Chromatography (HPLC) method with UV detection. The described reverse-phase HPLC (RP-HPLC) method is suitable for the determination of this compound in bulk drug substances and pharmaceutical formulations. This document provides comprehensive experimental procedures, method validation parameters, and data presentation to support researchers, scientists, and professionals in drug development and quality control.

Introduction

This compound is a heterocyclic aromatic compound belonging to the quinoline family. Quinoline and its derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including potential anticancer and antimalarial properties.[1][2] Accurate and precise analytical methods are crucial for the quantification of this compound in various stages of drug discovery and development, ensuring product quality and safety.[1] High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of pharmaceutical compounds due to its high sensitivity, selectivity, and reproducibility.[1][3] This application note details a validated RP-HPLC method for the analysis of this compound.

Quantitative Data Summary

The following tables summarize the chromatographic conditions and the performance characteristics of the HPLC method for the analysis of this compound.

Table 1: HPLC Chromatographic Conditions

| Parameter | Recommended Value |

| Instrument | High-Performance Liquid Chromatograph with UV detector |

| Column | C18, 5 µm, 4.6 mm × 250 mm |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min[1][3] |

| Injection Volume | 10 µL[1][3] |

| Column Temperature | 30°C |

| Detection Wavelength | 225 nm[3] |

| Run Time | 10 minutes |

Table 2: Method Validation Parameters

| Parameter | Typical Performance Value | Description |

| Linearity (r²) | > 0.999[1][2] | Demonstrates a direct proportionality between analyte concentration and instrument response.[1] |

| Accuracy (% Recovery) | 98.0% - 102.0%[1] | The closeness of the measured value to the true value.[1] |

| Precision (RSD%) | < 2.0%[1] | The degree of agreement among individual test results when the procedure is applied repeatedly.[1] |